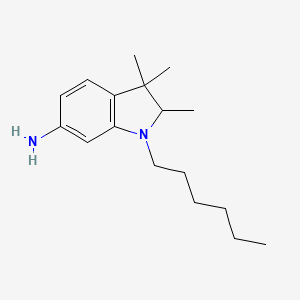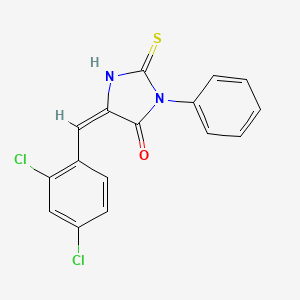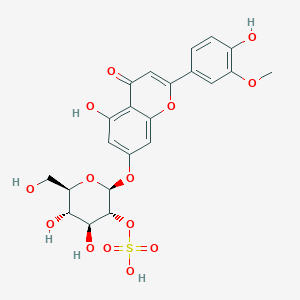
6-Amino-1-hexyl-2,3,3-trimethylindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-1-hexyl-2,3,3-trimethylindoline is an organic compound with the molecular formula C16H26N2. It is a derivative of indoline, characterized by the presence of an amino group at the 6th position, a hexyl chain at the 1st position, and three methyl groups at the 2nd and 3rd positions. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Amino-1-hexyl-2,3,3-trimethylindoline can be synthesized through a multi-step process. One common method involves the nitration of 1-hexyl-2,3,3-trimethylindoline to form a nitro derivative, which is then reduced to yield the amino compound. The nitration reaction typically uses nitric acid as the nitrating agent, and the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-1-hexyl-2,3,3-trimethylindoline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted indoline derivatives.
Applications De Recherche Scientifique
6-Amino-1-hexyl-2,3,3-trimethylindoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Amino-1-hexyl-2,3,3-trimethylindoline involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,3-Trimethylindolenine: An indole derivative used in the synthesis of cyanine dyes.
1,3,3-Trimethyl-2-methyleneindoline: Another indoline derivative with applications in organic synthesis.
Uniqueness
6-Amino-1-hexyl-2,3,3-trimethylindoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the hexyl chain and multiple methyl groups enhances its lipophilicity, making it suitable for applications in organic synthesis and material science.
Propriétés
Formule moléculaire |
C17H28N2 |
|---|---|
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
1-hexyl-2,3,3-trimethyl-2H-indol-6-amine |
InChI |
InChI=1S/C17H28N2/c1-5-6-7-8-11-19-13(2)17(3,4)15-10-9-14(18)12-16(15)19/h9-10,12-13H,5-8,11,18H2,1-4H3 |
Clé InChI |
PRGBKWJCHFNHKQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1C(C(C2=C1C=C(C=C2)N)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(Methylsulfonyl)ethyl]-6-oxo-1,6-dihydropyridine-3-boronic Acid](/img/structure/B13711204.png)

![N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-2-nitrobenzamide](/img/structure/B13711209.png)





![4a,5,7,8-Tetrahydropyrano[4,3-d]pyrimidin-4-one](/img/structure/B13711255.png)

![6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13711270.png)

